![molecular formula C8H5BrN2O2 B3077081 5-bromo-6-nitro-1H-indole CAS No. 104447-74-7](/img/structure/B3077081.png)
5-bromo-6-nitro-1H-indole
Overview
Description
“5-bromo-6-nitro-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . The indole moiety is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has various biologically vital properties . The CAS number for this compound is 104447-74-7 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H5BrN2O2 . Its molecular weight is 241.04 . The structure of indole derivatives is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Scientific Research Applications
Asymmetric Catalysis
5-Bromo-6-nitro-1H-indole derivatives play a crucial role in asymmetric catalysis, particularly in Friedel–Crafts alkylation reactions. These reactions are essential for producing chiral indole-containing products, which are valuable intermediates in the synthesis of various organic compounds. The bromo and nitro groups in these compounds facilitate high asymmetric induction, making them useful for creating chiral building blocks in organic synthesis (Huang et al., 2016).
Molecular Interactions and Crystallography
The compound 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, derived from 5-bromo-1H-indole, has been extensively studied for its crystal structure and molecular interactions. These studies provide insights into the intermolecular interactions and the role of substituents in determining the crystal packing and stability of such compounds, contributing significantly to the field of crystallography and material science (Barakat et al., 2017).
Nanotechnology and Fluorescence
In the realm of nanotechnology, derivatives of this compound have been utilized in the synthesis of fluorescent organic nanoparticles. These nanoparticles exhibit unique properties such as size-controlled fluorescence and enhanced emission in certain cases, making them potential candidates for applications in bioimaging and sensing technologies (Singh & Ansari, 2017).
Organic Synthesis
The versatility of this compound is further demonstrated in organic synthesis, where it serves as a precursor for various nitrogen-substituted indoles. These compounds are obtained through selective synthetic processes, illustrating the compound's utility in generating a diverse array of indole derivatives with potential pharmaceutical applications (Sanz et al., 2009).
Bioactive Compound Synthesis
Moreover, this compound derivatives have been explored in the synthesis of bioactive heterocycles. These compounds exhibit a range of biological activities, including antimicrobial, antiinflammatory, and antiproliferative effects, showcasing the potential of this compound in medicinal chemistry and drug discovery (Narayana et al., 2009).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions for “5-bromo-6-nitro-1H-indole” could involve further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
5-Bromo-6-Nitro-1H-Indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of these compounds with their targets can result in various changes, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they can have various molecular and cellular effects depending on the specific derivative and its targets.
properties
IUPAC Name |
5-bromo-6-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXAIJGGCHQXBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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